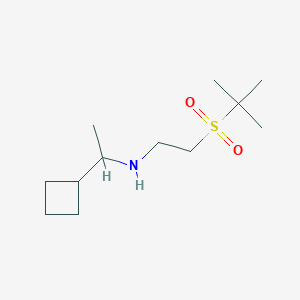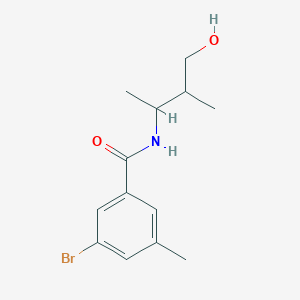
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine, also known as N-tert-Butanesulfinyl-1-cyclobutylethylamine (BCE), is a chiral amine that has gained attention in recent years due to its potential in synthetic organic chemistry and medicinal chemistry. BCE has been found to be a useful reagent in asymmetric synthesis and has been utilized in the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
BCE has been widely used in synthetic organic chemistry as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. BCE has also been found to be a useful reagent in the synthesis of chiral ligands for asymmetric catalysis.
Mécanisme D'action
The mechanism of action of BCE involves the formation of a complex between BCE and the substrate. The complex then undergoes a nucleophilic attack by the enolate on the electrophilic center of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BCE. However, studies have shown that BCE is a relatively stable compound and does not undergo significant degradation under physiological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCE is its high enantioselectivity in asymmetric synthesis. It has been found to be a useful reagent in the synthesis of various biologically active compounds with high enantiomeric excess. However, one of the limitations of BCE is its relatively high cost compared to other chiral auxiliaries.
Orientations Futures
There are several future directions for the research on BCE. One potential area of research is the development of new synthetic methodologies using BCE as a chiral auxiliary. Another potential area of research is the investigation of the biological activity of BCE and its derivatives. Additionally, the development of new applications for BCE in asymmetric catalysis and other areas of synthetic organic chemistry is an area of potential research.
Méthodes De Synthèse
The synthesis of BCE involves the reaction of cyclobutanone with tert-butanesulfinamide in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The enolate is then treated with ethyl bromoacetate to give the desired product, BCE. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Propriétés
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-10(11-6-5-7-11)13-8-9-16(14,15)12(2,3)4/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUZZDBEOUKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NCCS(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)


![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)